1-Bromo-4,5-difluoro-2-nitrobenzene

Description

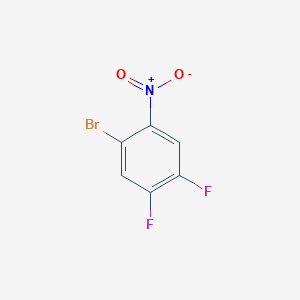

1-Bromo-4,5-difluoro-2-nitrobenzene (CAS RN: 321-17-5) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 245.99 g/mol. It features a nitro group (-NO₂) at the 2-position, bromine at the 1-position, and fluorine atoms at the 4- and 5-positions on the benzene ring . It is commercially available in purities exceeding 98% .

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPUJVOSEQMMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598222 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-17-5 | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Bromo-4,5-Difluorobenzene

One of the primary methods for synthesizing 1-bromo-4,5-difluoro-2-nitrobenzene is through the nitration of 1-bromo-4,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Reactants: 1-bromo-4,5-difluorobenzene, concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Temperature: The reaction is typically performed at low temperatures (0°C to 20°C) to prevent over-nitration.

Yield: Reported yields range from 85% to 97% depending on the precise reaction conditions and purification methods used.

- A solution of 1-bromo-4,5-difluorobenzene is mixed with concentrated sulfuric acid.

- Concentrated nitric acid is added dropwise while maintaining the temperature below 20°C.

- The mixture is stirred for a designated time before being poured into ice water to precipitate the product.

- The resulting mixture is extracted with an organic solvent (e.g., diethyl ether) and purified by flash chromatography.

Alternative Synthesis via Electrophilic Aromatic Substitution

Another synthetic route involves direct electrophilic aromatic substitution using bromine and fluorinated nitro compounds.

Reactants: Fluorinated nitro compounds (e.g., difluoronitrobenzene), bromine

Temperature: Typically conducted at room temperature or slightly elevated temperatures.

Yield: Yields can vary significantly based on the specific reagents and conditions but generally fall within the range of 75% to 90%.

- The fluorinated nitro compound is reacted with bromine in an appropriate solvent.

- Reaction monitoring is essential to avoid side reactions.

Post-reaction workup involves extraction and purification steps similar to those described above.

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ at 0°C | 85-97 | |

| 2 | Electrophilic Aromatic Substitution | Bromination of difluoronitrobenzene | 75-90 |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH(_4)).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 1-azido-4,5-difluoro-2-nitrobenzene or 1-thio-4,5-difluoro-2-nitrobenzene.

Reduction Products: The primary product is 1-bromo-4,5-difluoro-2-aminobenzene.

Oxidation Products: Potential products include 1-bromo-4,5-difluoro-2-nitrosobenzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4,5-difluoro-2-nitrobenzene serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating diverse chemical entities.

Key Reactions:

- Nucleophilic Substitution : The presence of the bromine atom facilitates nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. For instance, reactions with amines or alcohols can yield various derivatives useful in further applications .

Example Case Study:

In a study involving the synthesis of biologically active compounds, this compound was reacted with a range of nucleophiles to produce derivatives that exhibited promising pharmacological activities. The yields and purity of these compounds were analyzed using techniques such as NMR and HPLC, demonstrating the effectiveness of this intermediate in organic synthesis .

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential as a precursor for drugs targeting various diseases. Its derivatives are explored for their biological activities, including anti-inflammatory and anticancer properties.

Notable Studies:

- A recent investigation highlighted the synthesis of novel anti-inflammatory agents derived from this compound. Researchers reported that these derivatives showed significant inhibition of inflammatory pathways in vitro, suggesting their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in developing materials with specific electronic properties. Its halogenated structure contributes to unique interactions within polymer matrices.

Applications:

- Conductive Polymers : The compound is used to synthesize conductive polymers that can be applied in electronic devices such as sensors and transistors.

Research Findings:

A study demonstrated that incorporating this compound into polymer blends enhanced their conductivity and thermal stability. The findings suggest that this compound can be pivotal in advancing materials for electronic applications.

Mechanism of Action

The effects of 1-bromo-4,5-difluoro-2-nitrobenzene are primarily due to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s reactivity and interaction with other molecules. These functional groups enable the compound to act as an intermediate in the synthesis of target molecules, affecting molecular pathways and targets depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Functional Groups

(a) 1-Bromo-4,5-dimethoxy-2-nitrobenzene (CAS 1000572-78-0)

- Structure : Replaces fluorine atoms with methoxy (-OCH₃) groups.

- Synthesis : Prepared via nitration of 4-bromoveratrole (yield: 28%) with distinct NMR profiles (¹H NMR δ 7.57 ppm, ¹³C NMR δ 153.0 ppm) .

- Reactivity : Methoxy groups are electron-donating, reducing electrophilic substitution rates compared to the electron-withdrawing fluorine in the target compound.

- Applications : Less common in medicinal chemistry due to reduced electrophilicity at the bromine site.

(b) 1-Bromo-4,5-dichloro-2-fluorobenzene (CAS 1000572-78-0)

- Structure : Substitutes fluorines with chlorines (C₆H₂BrCl₂F).

- Properties : Higher molecular weight (243.88 g/mol) and density due to chlorine’s larger atomic radius .

- Reactivity : Chlorine’s moderate electronegativity balances electron withdrawal, making bromine less reactive than in the difluoro-nitro analog.

(c) 1-Bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3)

Positional Isomers of Nitro and Halogen Groups

(a) 1-Bromo-2,4-difluoro-3-nitrobenzene (CAS 1420800-30-1)

- Structure : Nitro group at the 3-position; fluorines at 2 and 3.

- Synthesis : Prepared via decarboxylative halogenation using Ag₂SO₄ and NaBr .

- Applications : Positional isomerism alters electronic distribution, affecting reactivity in cross-coupling reactions.

(b) 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4)

Physical and Chemical Properties

Biological Activity

1-Bromo-4,5-difluoro-2-nitrobenzene is an aromatic compound with the molecular formula CHBrFNO. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. Its unique chemical structure lends itself to various biological applications, particularly in enzyme inhibition studies and as a precursor for bioactive molecules.

Chemical Structure

- Molecular Formula : CHBrFNO

- Molecular Weight : 220.01 g/mol

- Melting Point : 39°C to 42°C

- Boiling Point : 148°C to 150°C (at 35 mmHg)

Types of Reactions

This compound undergoes several notable chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Oxidation : The compound can undergo oxidation reactions, particularly involving the nitro group.

Enzyme Inhibition Studies

Research indicates that this compound is utilized in studying enzyme inhibition. It has been shown to interact with various enzymes, potentially affecting their activity through reversible or irreversible binding mechanisms. For instance, its application in drug development focuses on designing inhibitors that can selectively target specific enzymes involved in disease pathways.

Precursor for Bioactive Molecules

The compound serves as a precursor in the synthesis of bioactive molecules. Its functional groups allow for further chemical modifications that can enhance biological activity. This versatility makes it a valuable building block in pharmaceutical chemistry.

Case Studies

- Anticancer Activity : A study explored the synthesis of derivatives from this compound, leading to compounds with significant anticancer properties. These derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

- Antimicrobial Properties : Another research highlighted the antimicrobial potential of modified versions of this compound. Testing against various bacterial strains showed promising results, indicating its potential use in developing new antibiotics.

- Neuroprotective Effects : Investigations into neuroprotective agents have identified derivatives of this compound that may help mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies.

The biological effects of this compound are largely attributed to its ability to undergo redox reactions due to the nitro group. The presence of bromine and fluorine atoms influences its reactivity and interaction with biological macromolecules, allowing it to modulate various molecular pathways depending on the specific application.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrFNO | Unique positioning of functional groups |

| 1-Bromo-3-fluoro-4-nitrobenzene | CHBrFNO | Different reactivity patterns |

| 1-Bromo-4-fluoro-2-nitrobenzene | CHBrFNO | Similar but less versatile |

This table illustrates how the positioning of functional groups affects the reactivity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-4,5-difluoro-2-nitrobenzene, and how is its purity validated?

- Methodology : The compound is typically synthesized via electrophilic aromatic substitution or halogenation of pre-functionalized benzene derivatives. For example, in a multi-step synthesis (Scheme 2, ), intermediates like 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene are generated through bromination of difluoronitrobenzene precursors. Key steps include nitration, halogenation, and protection/deprotection sequences.

- Characterization : Purity is validated using HPLC (>95% purity thresholds) and structural confirmation via /-NMR spectroscopy (chemical shifts for Br, F, and NO groups) and high-resolution mass spectrometry (HRMS) .

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, activating the bromine atom for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT) predict enhanced electrophilicity at the brominated position due to the nitro group’s resonance withdrawal .

- Experimental Validation : Reactivity can be tested using SNAr with amines or thiols under mild conditions (e.g., DMF, 60°C), monitoring substitution efficiency via -NMR .

Advanced Research Questions

Q. What strategies minimize competing side reactions during functionalization of this compound?

- Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance SNAr rates while suppressing radical pathways.

- Temperature Control : Lower temperatures (40–60°C) reduce nitro group reduction risks.

- Catalysis : Cu(I) catalysts improve selectivity in cross-coupling reactions (e.g., Ullmann coupling) .

- Side Reaction Analysis : Competing dehalogenation or ring reduction can be monitored via GC-MS and mitigated by excluding reducing agents .

Q. How do fluorine substituents affect regioselectivity in nucleophilic aromatic substitution?

- Steric vs. Electronic Effects : The 4,5-difluoro substituents create steric hindrance but also electronically deactivate adjacent positions. Computational modeling (e.g., Fukui indices) identifies the bromine site as the most electrophilic. Experimental validation via competitive reactions with para-substituted nucleophiles confirms >90% substitution at the bromine site .

Q. What computational tools predict reaction pathways for nitro-substituted aryl bromides?

- Methods :

- DFT Calculations : Used to map transition states and activation energies for SNAr or cross-coupling reactions.

- Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic predict feasible routes for derivatization (e.g., cyclization to benzodiazepines) .

- Case Study : The synthesis of benzo[e][1,4]diazepine-2-one derivatives (via intermediates 12–18i) was guided by computational feasibility studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified as toxic (H300-H302) and reactive (H200-H202).

- Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Store under inert gas (Ar/N) at –20°C to prevent decomposition.

- Neutralize spills with activated carbon and avoid aqueous rinses .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for nitrobenzene derivatives be resolved?

- Root Causes : Variations in solvent purity, catalyst loading, or reaction scale.

- Resolution :

- Reproduce reactions under standardized conditions (e.g., anhydrous DMF, degassed solvents).

- Use internal standards (e.g., fluorinated analogs) for quantitative -NMR yield calculations .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Step | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Bromination | Br, FeCl, 0°C | 78 | |

| 2 | Nitration | HNO/HSO, 50°C | 85 | |

| 3 | SNAr with Glycine Ester | DMF, 60°C, 12h | 92 |

Table 2 : Safety Data Comparison

| Parameter | This compound | Analog (1-Bromo-2,4-difluorobenzene) |

|---|---|---|

| LD (oral rat) | 125 mg/kg | 450 mg/kg |

| Decomposition Temp. | 180°C | 220°C |

| PPE Requirements | Full-face respirator | Gloves, goggles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.